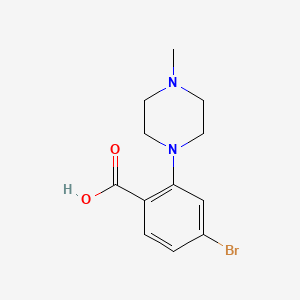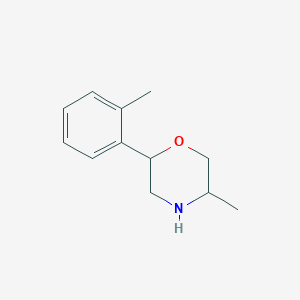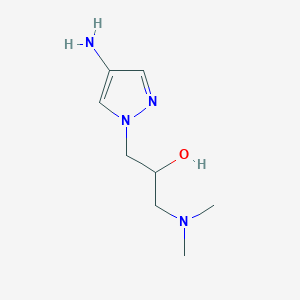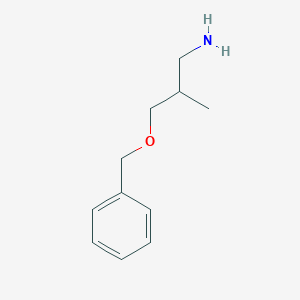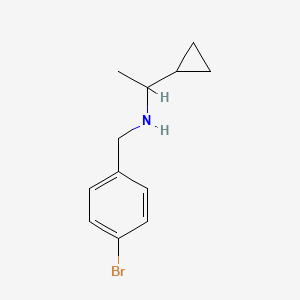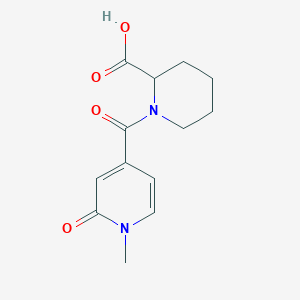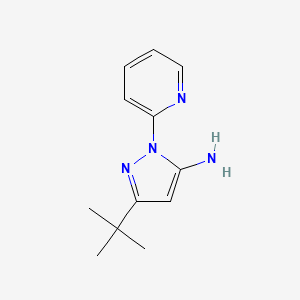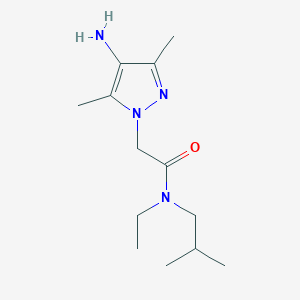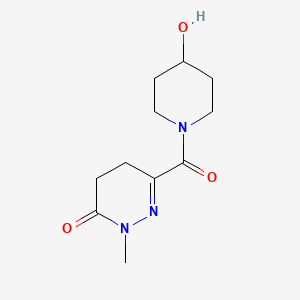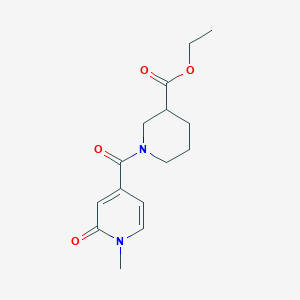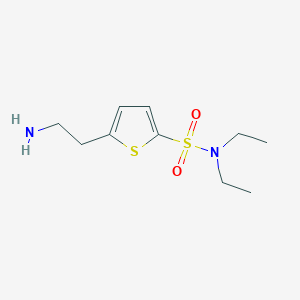
5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A key application of sulfonamide derivatives, including structures similar to 5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide, is in the synthesis of various biologically active compounds. For instance, a study by Chen et al. (2010) focused on synthesizing 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, noting that some compounds exhibited anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
Noreen et al. (2017) synthesized thiophene sulfonamide derivatives and found that the compound 5-Phenylthiophene-2-sulfonamide showed significant urease inhibition activity, suggesting potential in treating diseases related to urease. The study also highlighted the antibacterial and hemolytic activities of these derivatives (Noreen et al., 2017).
Carbonic Anhydrase Inhibition
Several studies have examined the role of sulfonamide derivatives in inhibiting carbonic anhydrase (CA), a family of enzymes crucial in many physiological processes. Ilies et al. (2003) detailed the synthesis of halogenated sulfonamides, including derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, as potent inhibitors of the tumor-associated isozyme carbonic anhydrase IX, suggesting potential in developing antitumor agents (Ilies et al., 2003).
Supuran et al. (1998) explored the interaction of isozymes I, II, and IV with benzolamide-like derivatives, including 5-amino-1,3,4-thiadiazole-2-sulfonamide, highlighting their strong inhibitory effects and potential applications in positron emission tomography (PET) for assessing the role of membrane-bound CA isozymes (Supuran et al., 1998).
Drug Development and Pharmacological Applications
Sulfonamide derivatives have been instrumental in developing therapeutic agents for various diseases. Brown et al. (1983) discussed the use of sulfasalazine in treating inflammatory bowel disease, where the active therapeutic moiety, 5-aminosalicylic acid, is released through reductive cleavage by bacteria in the lower bowel. The study emphasized the potential therapeutic advantages of such drug designs (Brown et al., 1983).
In the realm of cardiovascular diseases, Morikawa et al. (1989) synthesized N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives with vasodilatory action, highlighting their potential as cardiovascular drugs (Morikawa et al., 1989).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that could be explored, and how the compound can be modified or used in the future.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.
Eigenschaften
IUPAC Name |
5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S2/c1-3-12(4-2)16(13,14)10-6-5-9(15-10)7-8-11/h5-6H,3-4,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZQEGQNZQIXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



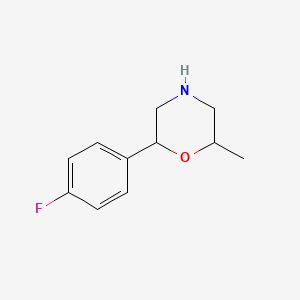
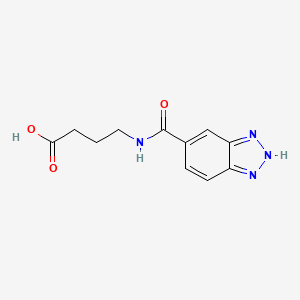
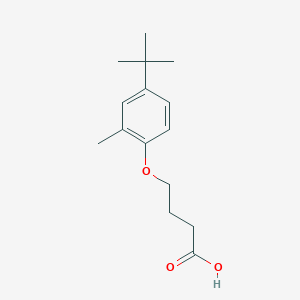
![3-[(4-Cyanophenyl)amino]benzoic acid](/img/structure/B1517831.png)
